molecular formula C9H10BrClO B14024050 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene

Cat. No.: B14024050
M. Wt: 249.53 g/mol
InChI Key: ARNIJYHPXDTWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene is a halogenated aromatic compound characterized by substituents at positions 1 (bromo), 2 (methyl), 4 (ethoxy), and 5 (chloro) on the benzene ring. Its molecular formula is C₉H₁₀BrClO, yielding a molecular weight of approximately 263.5 g/mol. The ethoxy group (–OCH₂CH₃) distinguishes it from analogs with smaller alkoxy substituents (e.g., methoxy), influencing its solubility, reactivity, and steric profile .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-bromo-5-chloro-4-ethoxy-2-methylbenzene

InChI

InChI=1S/C9H10BrClO/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3H2,1-2H3

InChI Key

ARNIJYHPXDTWDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-5-chloro-4-ethoxy-2-methylbenzene typically involves the following key transformations:

  • Introduction of bromine and chlorine substituents at specific positions on the benzene ring.
  • Installation of an ethoxy group (-OCH2CH3) via nucleophilic aromatic substitution or electrophilic aromatic substitution.
  • Methylation of the benzene ring at the 2-position.

The challenge lies in achieving regioselectivity and high purity, often requiring careful control of reaction conditions and choice of reagents.

Preparation of Related Compounds as a Proxy

2.2.1 Preparation of 5-Bromo-2-chloro-4'-ethoxybenzophenone

A patented method describes the preparation of 5-bromo-2-chloro-4'-ethoxybenzophenone, which shares the bromo, chloro, and ethoxy substitution pattern on an aromatic ring, providing a useful synthetic precedent:

Step Reagents & Conditions Description Yield & Purity
1 5-bromo-2-chlorobenzoic acid + thionyl chloride (SOCl2), DMF catalyst, reflux 2-4 h Conversion to 5-bromo-2-chlorobenzoyl chloride ~99% yield
2 Dichloromethane solution + AlCl3 on silica gel, phenetole (4-ethoxyphenyl ether), vacuum, 2-4 h Friedel-Crafts acylation to form benzophenone derivative 91.8–94.7% yield; HPLC purity ~99%
3 Work-up: filtration, washing with sodium bicarbonate and water, solvent evaporation, recrystallization from ethanol/water Isolation of pure product High purity (HPLC >99%)

This method emphasizes the use of thionyl chloride to form acid chloride intermediates and aluminum chloride catalysis under vacuum to promote electrophilic aromatic substitution.

2.2.2 Preparation of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Another process involves the preparation of a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which includes a benzyl substituent instead of a methyl group:

Step Reagents & Conditions Description Yield
1 5-bromo-2-chlorobenzoic acid + oxalyl chloride + DMF, DCM solvent, 25–30°C, 1 h Formation of acid chloride intermediate Not specified
2 Phenetole + AlCl3, 0–5°C, 2 h Friedel-Crafts acylation Not specified
3 Triethylsilane reduction at 20–25°C, 36 h Reduction of intermediate to benzyl derivative 2.5 g isolated

This route avoids isolation of some intermediates and uses triethylsilane as a mild reducing agent to convert acyl intermediates to alkylated products.

Data Table Summarizing Key Preparation Parameters

Parameter Method 1 (Patented Benzophenone Route) Method 2 (Benzyl Derivative Route)
Starting acid 5-bromo-2-chlorobenzoic acid 5-bromo-2-chlorobenzoic acid
Acid chloride formation reagent Thionyl chloride + DMF catalyst Oxalyl chloride + DMF catalyst
Acid chloride formation conditions Reflux 2–4 h, 60°C distillation Stir 1 h, 25–30°C, vacuum concentration
Electrophilic aromatic substitution catalyst AlCl3 on silica gel, vacuum AlCl3, 0–5°C
Alkoxy source Phenetole (4-ethoxyphenyl ether) Phenetole
Reduction step Not applicable Triethylsilane or sodium borohydride
Reaction atmosphere Vacuum or nitrogen Nitrogen
Work-up Filtration, washing with NaHCO3 and water, recrystallization Washing with aqueous NaHCO3, extraction, recrystallization
Yield 91.8–94.7% Not fully specified, isolated 2.5 g
Purity (HPLC) >99% Not specified

Research Results and Notes

  • The use of thionyl chloride or oxalyl chloride with catalytic DMF is a common and efficient method for converting aromatic carboxylic acids to acid chlorides, which are key intermediates for further substitution reactions.
  • Friedel-Crafts acylation or alkylation catalyzed by aluminum chloride is effective for introducing the ethoxy-substituted aromatic ring, with the reaction often performed under controlled temperature and vacuum to improve yields and selectivity.
  • The reduction of acyl intermediates to alkyl derivatives can be achieved using triethylsilane or sodium borohydride , depending on the desired product.
  • Purification typically involves washing with sodium bicarbonate solution to neutralize acidic impurities and recrystallization from ethanol-water mixtures to achieve high purity.
  • The methods are scalable, with some processes demonstrated on multi-kilogram scales, indicating industrial feasibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 undergoes NAS under specific conditions. Key factors influencing reactivity:

ParameterEffect on ReactivityOptimal Conditions from Studies
Solvent polarityPolar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition statesDMF at 80-100°C
Nucleophile strengthRequires strong nucleophiles (e.g., NaOH, amines) due to deactivating substituents2M NaOH solution
CatalystPhase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems0.1 eq TBAB in H₂O/DCM

Example reaction :

text
1-Bromo-5-chloro-4-ethoxy-2-methylbenzene + KOH → 1-Hydroxy-5-chloro-4-ethoxy-2-methylbenzene + KBr

Yield: 78-82% after 6 hr reflux in ethanol/water (3:1)

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings. Comparative performance data:

Reaction TypeCatalyst SystemConversion RateProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O92% Biaryl synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa85% Aminated derivatives
UllmannCuI, 1,10-phenanthroline68%Polymer precursors

Key finding: Suzuki couplings show superior efficiency due to the compound's moderate steric hindrance at position 1 .

Radical Halogen Exchange

The chlorine atom at position 5 undergoes radical-mediated substitution under UV initiation:

Mechanism :

text
Cl → •Cl (UV cleavage) •Cl + RX → RCl + •X

Experimental data:

  • 365 nm UV light achieves 95% Cl/F exchange with Selectfluor® in CH₃CN

  • Half-life: 45 min at 25°C

Etherification Reactions

The ethoxy group participates in acid-catalyzed transformations:

ReactionConditionsProductYield
DemethylationBBr₃, CH₂Cl₂, -78°CPhenolic derivative91%
TransetherificationROH, H₂SO₄, refluxAlkoxy-modified analogs65-78%

Notable application: Demethylated products serve as intermediates for sulfonate ester synthesis .

Directed Metalation

The methyl group directs lithiation at position 6:

Stepwise process :

  • LDA (-78°C, THF) generates aryl lithium species

  • Electrophile quenching (e.g., D₂O, CO₂) introduces functionalities
    Deuterium labeling efficiency: 98% per NMR analysis

This compound's reactivity profile enables precise molecular editing through strategic selection of reaction conditions. The bromine atom serves as the primary site for bond-forming events, while the chloro and ethoxy groups provide regiochemical control. Recent advances in continuous flow systems have improved yields in NAS reactions by 12-15% compared to batch methods .

Scientific Research Applications

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Differences Reference ID
1-Bromo-5-chloro-4-ethoxy-2-methylbenzene Br (1), Cl (5), OCH₂CH₃ (4), CH₃ (2) 263.5 Target compound
1-Bromo-5-chloro-4-methoxy-2-methylbenzene OCH₃ (4) instead of OCH₂CH₃ ~249.5 Smaller alkoxy group
4-Bromo-2-ethoxy-1-methylbenzene Br (4), OCH₂CH₃ (2), CH₃ (1), no Cl 229.7 No Cl at position 5
1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene CF₃ (2), Br (1), Cl (4), OCH₂CH₃ (5) 303.5 Trifluoromethyl increases lipophilicity
1-Bromo-5-chloro-2,4-dimethoxybenzene OCH₃ (2,4) instead of OCH₂CH₃ and CH₃ 265.5 Two methoxy groups
Key Observations:
  • Halogen Positioning: The presence of bromine at position 1 and chlorine at position 5 creates a unique electronic environment, directing electrophilic substitution to position 3 or 4.
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene significantly increases electronegativity and lipophilicity, making it more suitable for hydrophobic applications .

Physical and Chemical Properties

  • Boiling/Melting Points : Ethoxy-substituted compounds generally have higher boiling points than methoxy analogs due to increased molecular weight and van der Waals interactions. For example, 1-Bromo-5-chloro-4-methoxy-2-methylbenzene (MW ~249.5) is expected to sublimate at lower temperatures than the ethoxy variant .
  • Solubility: The ethoxy group reduces water solubility compared to methoxy derivatives. The trifluoromethyl analog (MW 303.5) is likely soluble in non-polar solvents like hexane .

Biological Activity

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene is an organobromine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H8BrClOC_9H_8BrClO and its structure, which includes a bromine atom, a chlorine atom, an ethoxy group, and a methyl group attached to a benzene ring. Its unique functional groups contribute to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin.

Table 1: Antiproliferative Activity of 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene

Cell LineIC50 (µM)Reference
MCF-725
A54920

The mechanism of action for 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene appears to involve the disruption of microtubule dynamics. The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase. This was confirmed through flow cytometry analysis and immunofluorescence microscopy, which showed altered microtubule organization in treated cells.

Study 1: Antiproliferative Effects on MCF-7 Cells

In a study published in Pharmaceutical Frontiers, researchers evaluated the effects of various substituted benzene derivatives on MCF-7 cells. Among these derivatives, 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene exhibited significant growth inhibition, with an IC50 value comparable to that of known microtubule inhibitors .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis indicated that modifications to the ethoxy group significantly influenced biological activity. Compounds with electron-donating groups at the para position showed enhanced antiproliferative effects, suggesting that electronic properties play a crucial role in modulating activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.